
4-(Méthylamino)pyrimidine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-(methylamino)pyrimidine-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPC belongs to the pyrimidine family of compounds and is a derivative of pyrimidine-2-carboxylic acid.
Applications De Recherche Scientifique
Agents neuroprotecteurs et anti-inflammatoires du système nerveux
Les dérivés de la pyrimidine, y compris le 4-(Méthylamino)pyrimidine-2-carboxylate de méthyle, ont été étudiés pour leur potentiel en tant qu'agents neuroprotecteurs et anti-inflammatoires du système nerveux. Ces composés peuvent être bénéfiques dans le traitement des maladies neurodégénératives, des accidents vasculaires cérébraux ischémiques et des traumatismes crâniens. L'activité neuroprotectrice est caractérisée par la capacité à restaurer la fonction et la structure neuronale, ce qui est crucial pour ralentir la progression de la maladie et réduire la mort neuronale .
Activité anticancéreuse
La pyrimidine et ses dérivés sont connus pour présenter des propriétés anticancéreuses. Ils peuvent agir comme des antimetabolites, interférant avec la croissance et la prolifération des cellules cancéreuses. Cela les rend précieux dans le développement de nouveaux agents chimiothérapeutiques .
Applications antimicrobiennes et antifongiques
Les activités antimicrobiennes et antifongiques des dérivés de la pyrimidine en font des candidats pour le développement de nouveaux antibiotiques et médicaments antifongiques. Leur mécanisme d'action implique souvent l'inhibition de la synthèse des acides nucléiques dans les agents pathogènes, ce qui est essentiel à leur survie .
Applications antivirales
Le this compound peut également servir de base à la synthèse de composés ayant des activités antivirales. Ces composés peuvent cibler différents stades de la réplication virale et sont essentiels dans la lutte contre les infections virales .
Propriétés antioxydantes
Les dérivés de la pyrimidine peuvent présenter des propriétés antioxydantes, qui sont bénéfiques pour protéger les cellules du stress oxydatif. Ce stress est un facteur dans de nombreuses maladies chroniques, et les antioxydants peuvent aider à atténuer ses effets .
Thérapeutiques cardiovasculaires
Certains dérivés de la pyrimidine se sont avérés avoir des effets bénéfiques cardiovasculaires, tels que l'action d'agents antihypertenseurs ou l'aide à la relaxation vasculaire. Cela ouvre des possibilités pour leur utilisation dans le traitement des maladies cardiovasculaires .
Gestion du diabète
Des composés à base de pyrimidine ont été étudiés pour leur potentiel dans la gestion du diabète. Ils peuvent agir comme des inhibiteurs de la DPP-IV, qui sont une classe d'hypoglycémiants oraux utilisés pour améliorer le contrôle de la glycémie chez les patients atteints de diabète de type 2 .
Synthèse chimique et développement de médicaments
Enfin, le this compound est un intermédiaire précieux en synthèse chimique. Il peut être utilisé pour créer une variété de composés pharmacologiquement actifs, y compris ceux qui présentent une meilleure aptitude aux médicaments et des propriétés ADME-Tox améliorées, ce qui est crucial pour le développement réussi de médicaments .
Analyse Biochimique
Biochemical Properties
Methyl 4-(methylamino)pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction suggests that Methyl 4-(methylamino)pyrimidine-2-carboxylate may have anti-inflammatory properties. Additionally, it may interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, indicating potential neuroprotective effects .
Cellular Effects
Methyl 4-(methylamino)pyrimidine-2-carboxylate influences various cellular processes. It has been observed to affect cell viability, gene expression, and cellular metabolism. In human neuronal cells, pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of ER chaperones and apoptosis markers . This compound may also modulate cell signaling pathways, such as the NF-kB inflammatory pathway, thereby influencing cellular responses to stress and inflammation .
Molecular Mechanism
The molecular mechanism of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pyrimidine derivatives have been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis . These interactions suggest that Methyl 4-(methylamino)pyrimidine-2-carboxylate may have therapeutic potential in neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(methylamino)pyrimidine-2-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can maintain their neuroprotective and anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of Methyl 4-(methylamino)pyrimidine-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Pyrimidine derivatives have been shown to have a threshold effect, where the therapeutic benefits are observed within a specific dosage range . It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(methylamino)pyrimidine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis . Additionally, the compound may influence the catabolism of nucleotides and the purine salvage pathway, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 4-(methylamino)pyrimidine-2-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Methyl 4-(methylamino)pyrimidine-2-carboxylate’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pyrimidine derivatives have been shown to localize in the endoplasmic reticulum and mitochondria, where they exert their neuroprotective and anti-inflammatory effects
Propriétés
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1508442-76-9 | |
| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



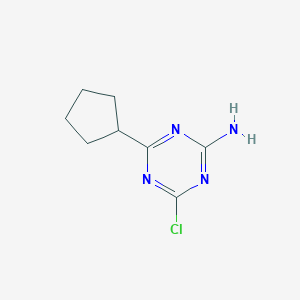
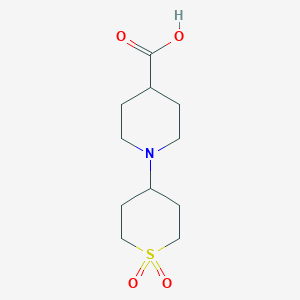
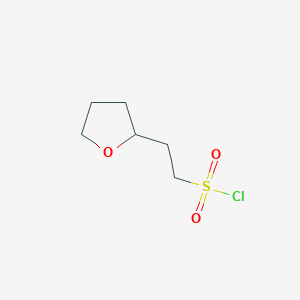


![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)

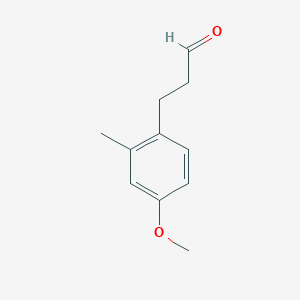
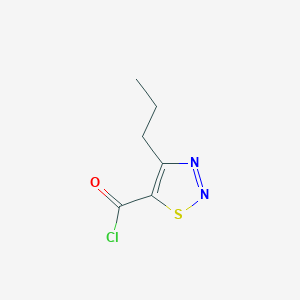




![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)